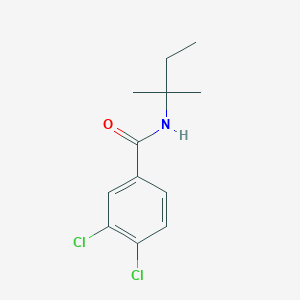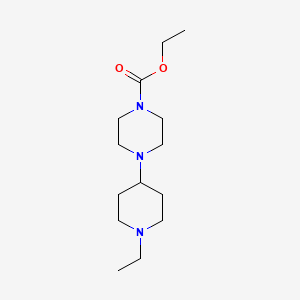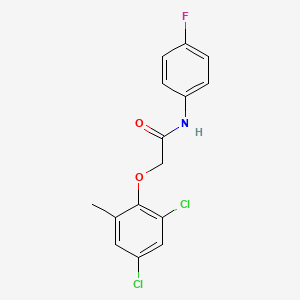
N-(2-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as FPMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. FPMT belongs to the class of thioureas, which are known for their diverse biological activities.
作用机制
The mechanism of action of FPMT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, FPMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. FPMT has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in diabetes.
Biochemical and Physiological Effects
FPMT has been shown to have various biochemical and physiological effects. In one study, FPMT was found to reduce inflammation in mice by inhibiting the activity of COX-2. In another study, FPMT was found to inhibit the growth of cancer cells in vitro and in vivo. FPMT has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One advantage of using FPMT in lab experiments is its relatively simple synthesis method. FPMT is also stable and can be stored for extended periods of time. However, one limitation of using FPMT is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of FPMT. One area of research is the development of FPMT-based drugs for the treatment of inflammation, cancer, and diabetes. Another area of research is the investigation of the mechanism of action of FPMT, which could lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of FPMT in humans.
Conclusion
In conclusion, N-(2-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has shown potential therapeutic effects in various scientific research studies. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. FPMT has been shown to inhibit the activity of certain enzymes and proteins involved in these diseases, making it a promising candidate for drug development. However, further research is needed to fully understand the mechanism of action of FPMT and its potential as a therapeutic agent.
合成方法
FPMT can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline and 3-pyridinecarboxaldehyde with thiourea. The reaction is catalyzed by a base such as potassium carbonate and carried out in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure FPMT.
科学研究应用
FPMT has shown potential therapeutic effects in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. FPMT has been shown to inhibit the activity of certain enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBNYJRDJRNWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)


![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)
